[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid
CAS No.: 307547-34-8
Cat. No.: VC7183701
Molecular Formula: C18H14O5
Molecular Weight: 310.305
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 307547-34-8 |
|---|---|
| Molecular Formula | C18H14O5 |
| Molecular Weight | 310.305 |
| IUPAC Name | 2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetic acid |
| Standard InChI | InChI=1S/C18H14O5/c1-11-15(22-10-16(19)20)8-7-13-14(9-17(21)23-18(11)13)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,20) |
| Standard InChI Key | WBGUFVKWKXBGGO-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetic acid, reflects its hybrid structure combining a chromen-2-one core with phenyl and methyl substituents and an acetic acid side chain. Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₄O₅ | |
| Molecular Weight | 310.305 g/mol | |
| SMILES | CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)O | |
| InChIKey | WBGUFVKWKXBGGO-UHFFFAOYSA-N | |
| Hazard Classification | Irritant |
The chromen-2-one moiety (a benzopyran derivative) contributes to its planar aromatic system, while the acetic acid group enhances solubility in polar solvents and enables derivatization . The methyl group at position 8 and phenyl ring at position 4 introduce steric bulk, likely influencing intermolecular interactions and crystalline packing.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are critical for confirming its structure. The NMR spectrum would reveal:
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Aromatic protons: Signals between δ 6.5–8.0 ppm for the chromene and phenyl rings.
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Methyl group: A singlet near δ 2.4 ppm for the C8-methyl.
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Acetic acid protons: A characteristic triplet for the methylene group (δ 4.2–4.5 ppm) and a broad peak for the carboxylic acid (δ 12–13 ppm).
High-resolution mass spectrometry (HRMS) would show a molecular ion peak at m/z 310.2998 (calculated for C₁₈H₁₄O₅).
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves multi-step reactions:
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Chromene Core Formation: Condensation of resorcinol derivatives with β-keto esters under acidic conditions yields the chromen-2-one scaffold.
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Etherification: Reaction of the 7-hydroxy group with chloroacetic acid introduces the acetic acid side chain.
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Functionalization: Friedel-Crafts alkylation or Suzuki coupling adds the phenyl group at position 4.
A representative reaction sequence is:
Optimization focuses on improving yield (currently unreported) and minimizing byproducts like regioisomers.
Purification and Analysis
Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, followed by recrystallization from ethanol . Purity is assessed via HPLC (>95% purity), though exact chromatographic conditions remain undisclosed.
Physicochemical Properties
Solubility and Stability
Data gaps exist for solubility in common solvents, but structural analogs suggest:
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Aqueous solubility: Limited due to the hydrophobic phenyl group.
Stability studies are absent, but the conjugated chromene system may confer photostability.
Thermal Behavior
Differential Scanning Calorimetry (DSC) would likely show a melting point above 200°C, consistent with rigid aromatic systems . Thermal decomposition kinetics remain uncharacterized.
Biological Activity and Mechanisms
Structure-Activity Relationships (SAR)
Comparative analysis with analogs reveals:
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C8-methyl: Enhances metabolic stability by reducing cytochrome P450 oxidation.
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4-Phenyl group: Improves binding to hydrophobic enzyme pockets.
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Acetic acid side chain: Facilitates salt formation for improved bioavailability .
Applications and Industrial Relevance
Pharmaceutical Development
Potential uses include:
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Lead compound: For designing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity.
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Prodrug synthesis: Esterification of the carboxylic acid group to enhance membrane permeability.
Agrochemical Research
The chromene core’s photostability makes it a candidate for:
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Herbicides: Disruption of plant cell wall synthesis via acetolactate synthase inhibition.
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Insect growth regulators: Interference with chitin biosynthesis in arthropods.
Future Research Directions
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